molecular formula C15H9F4NOS B6312320 6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile CAS No. 1357623-78-9

6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile

Cat. No.: B6312320
CAS No.: 1357623-78-9
M. Wt: 327.30 g/mol
InChI Key: YWZRAABTHPKQGB-UHFFFAOYSA-N
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Description

6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile is a fluorinated organic compound used in various scientific and industrial applications. Its unique structure comprises a benzonitrile core attached to a fluoro and a trifluoromethylthio group, making it interesting for studies in material science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1 Nitrile Formation: - Begin with 6-fluorobenzonitrile as the starting material.

  • Step 2 Phenoxy Formation: - Introduce the phenoxy group through nucleophilic aromatic substitution.

  • Step 3 Trifluoromethylthio Group Introduction: - Use a trifluoromethylthio reagent under controlled conditions to attach the group.

Industrial Production Methods

  • Industrial methods might involve large-scale nitration, catalytic hydrogenation, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: - Undergoes oxidation to form various oxides and derivatives.

  • Reduction: - Can be reduced to simpler aromatic compounds.

  • Substitution: - The fluoro and trifluoromethylthio groups can be substituted under specific conditions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromic acid

  • Reducing agents: Lithium aluminium hydride, hydrogen gas with a metal catalyst

  • Substitution reagents: Alkyl halides, nucleophiles

Major Products Formed

  • Oxides, reduced aromatic compounds, and various substituted derivatives.

Scientific Research Applications

Chemistry

  • Used in the synthesis of complex organic molecules and as a building block for creating novel compounds.

Biology

  • Its derivatives are studied for their biological activity, potential as enzyme inhibitors, and interaction with biomolecules.

Medicine

  • Investigated for its potential pharmaceutical properties, including anti-inflammatory and antimicrobial effects.

Industry

  • Utilized in the production of advanced materials, coatings, and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The compound's effects stem from its ability to interact with molecular targets through various pathways:

  • Molecular Targets: : Enzymes, receptors, and other cellular proteins

  • Pathways Involved: : Signal transduction pathways, enzymatic inhibition, and cellular uptake mechanisms

Comparison with Similar Compounds

Comparison with Other Compounds

  • Compounds like 4-fluorobenzonitrile and 2,4-difluorophenoxybenzonitrile share structural similarities but differ in reactivity and applications.

List of Similar Compounds

  • 4-Fluorobenzonitrile

  • 2,4-Difluorophenoxybenzonitrile

  • 6-Fluoro-2-methoxybenzonitrile

The uniqueness of 6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile lies in its trifluoromethylthio group, offering distinct chemical and physical properties compared to its peers.

Properties

IUPAC Name

2-fluoro-6-[2-methyl-4-(trifluoromethylsulfanyl)phenoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F4NOS/c1-9-7-10(22-15(17,18)19)5-6-13(9)21-14-4-2-3-12(16)11(14)8-20/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZRAABTHPKQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC(F)(F)F)OC2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F4NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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